molecular formula C11H13N3O B13459051 4-(4-ethoxyphenyl)-1H-imidazol-2-amine

4-(4-ethoxyphenyl)-1H-imidazol-2-amine

Cat. No.: B13459051
M. Wt: 203.24 g/mol
InChI Key: JBXNYKUPDJOSJM-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-1H-imidazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with glyoxal in the presence of ammonium acetate to form the intermediate 4-(4-ethoxyphenyl)-1H-imidazole. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-Ethoxyphenyl)-1H-imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound may interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.

    4-(4-Ethoxyphenyl)-4,5-dihydro-1H-imidazole: A reduced form of the imidazole derivative.

Uniqueness

4-(4-Ethoxyphenyl)-1H-imidazol-2-amine is unique due to the presence of both the ethoxyphenyl group and the imidazole ring, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-1H-imidazol-2-amine

InChI

InChI=1S/C11H13N3O/c1-2-15-9-5-3-8(4-6-9)10-7-13-11(12)14-10/h3-7H,2H2,1H3,(H3,12,13,14)

InChI Key

JBXNYKUPDJOSJM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN=C(N2)N

Origin of Product

United States

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